molecular formula C12H19NO2S B225386 N,N,4-triethylbenzenesulfonamide

N,N,4-triethylbenzenesulfonamide

Cat. No.: B225386
M. Wt: 241.35 g/mol
InChI Key: INEPHMKILQSWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,4-Triethylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH-) at the para position (4-position) and two ethyl groups attached to the nitrogen atom of the sulfonamide. Sulfonamides are renowned for their diverse pharmacological applications, including antimicrobial, diuretic, and anti-inflammatory activities, largely influenced by substituents on the benzene ring and nitrogen atoms .

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

N,N,4-triethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-4-11-7-9-12(10-8-11)16(14,15)13(5-2)6-3/h7-10H,4-6H2,1-3H3

InChI Key

INEPHMKILQSWBD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(CC)CC

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N(CC)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Benzene Ring

  • Electron-Donating Groups (EDGs): 4-Methyl Group: Compounds like N-Benzyl-N-ethyl-4-methylbenzenesulfonamide () and 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () feature a methyl group at the 4-position. Ethyl Group (Hypothetical in N,N,4-Triethyl): The ethyl group in this compound would exert similar effects but with increased steric bulk compared to methyl, possibly altering binding affinity.
  • Electron-Withdrawing Groups (EWGs): Nitro and Amino Groups: 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide () combines nitro (EWG) and amino (EDG) groups, creating a polarized structure. Such substituents may enhance acidity (lower pKa) and reactivity, influencing interactions with biological targets . Acetyl Group: 4-Acetyl-N,N-dimethyl-benzenesulfonamide () introduces a ketone, which reduces electron density and may impact solubility and metabolic stability .

Substituent Effects on the Nitrogen Atom

  • However, excessive bulk may hinder target binding . Dimethyl Groups: 4-Acetyl-N,N-dimethyl-benzenesulfonamide () shows that smaller alkyl groups (e.g., methyl) reduce steric hindrance, favoring interactions with enzymes like carbonic anhydrase, a common target for sulfonamides .
  • Such compounds are often used as disinfectants or oxidizing agents .

Key Research Findings

  • Antimicrobial Activity: Sulfonamides with heterocyclic nitrogen substituents (e.g., oxazole in ) exhibit enhanced antimicrobial potency due to improved target binding and metabolic stability .
  • Steric vs. Electronic Effects: Bulky N-substituents (e.g., benzyl in ) may reduce enzymatic inhibition efficiency compared to smaller groups (e.g., dimethyl in ), highlighting a balance between lipophilicity and steric accessibility .
  • Role of Halogens: Chlorine substituents () introduce oxidative properties, expanding applications beyond pharmacology into industrial uses .

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